A Technical Guide to the Physical Properties of 3,4-Dimethoxy-2-nitrobenzoic Acid
A Technical Guide to the Physical Properties of 3,4-Dimethoxy-2-nitrobenzoic Acid
Introduction: Situating a Niche Synthetic Building Block
3,4-Dimethoxy-2-nitrobenzoic acid, also known by its synonym 2-Nitroveratric acid, is a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a benzoic acid core with two electron-donating methoxy groups and a potent electron-withdrawing nitro group, presents a unique electronic and steric landscape. This arrangement makes it a valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic systems and potential biologically active compounds. The strategic placement of these functional groups allows for selective chemical modifications, rendering it a versatile building block. This guide provides a comprehensive overview of its core physical properties, offering both established data and field-proven insights into the experimental methodologies used for their determination.
Molecular and Physicochemical Profile
The fundamental identity of 3,4-Dimethoxy-2-nitrobenzoic acid is established by its molecular formula and weight. These foundational parameters are critical for all stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.
| Property | Value | Source |
| CAS Number | 79025-28-8 | ChemScene[1] |
| Molecular Formula | C₉H₉NO₆ | ChemScene[1] |
| Molecular Weight | 227.17 g/mol | ChemScene[1] |
| Synonyms | 2-Nitroveratric acid | ChemScene[1] |
| Purity (Typical) | ≥98% | ChemScene[1] |
| Storage | Store at room temperature | ChemScene[1] |
Structural Representation
The spatial arrangement of the functional groups on the benzene ring is pivotal to the molecule's reactivity and physical characteristics. The ortho-positioning of the bulky nitro group relative to the carboxylic acid function introduces significant steric hindrance, which can influence intermolecular interactions and crystal packing.
Caption: Molecular structure of 3,4-Dimethoxy-2-nitrobenzoic acid.
Thermal Properties: Melting Point Analysis
| Property | Expected State | Key Influencing Factors |
| Appearance | Pale yellow or off-white crystalline solid | Presence of the chromophoric nitro group[2] |
| Melting Point | Expected to be a sharp, defined melting point | Crystalline nature and molecular polarity[3] |
| Boiling Point | High, with likely decomposition before boiling | High polarity and molecular weight[2] |
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
The authoritative method for determining the melting point of a pure crystalline solid is Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow between a sample and a reference as a function of temperature, providing a highly accurate and reproducible melting point.
Causality and Self-Validation: DSC is the preferred method over traditional melting point apparatus due to its quantitative nature. The resulting thermogram provides not only the onset and peak of melting but also the enthalpy of fusion (ΔHfus), which is an intrinsic property of the material. A sharp endothermic peak on the DSC curve is a strong indicator of high purity.[4] For a self-validating system, the analysis should be run at multiple heating rates (e.g., 2, 5, and 10 °C/min) to check for thermal decomposition or polymorphic transitions that might be kinetically dependent.[5]
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh 2-5 mg of 3,4-Dimethoxy-2-nitrobenzoic acid into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C).
-
Data Analysis: The melting point is typically reported as the onset temperature of the endothermic peak in the heat flow versus temperature plot.
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile
The solubility of 3,4-Dimethoxy-2-nitrobenzoic acid is dictated by the interplay of its polar and non-polar functionalities. The presence of the carboxylic acid and nitro groups suggests some affinity for polar solvents, while the aromatic ring and methoxy groups contribute to its solubility in organic solvents.
| Solvent Type | Expected Solubility | Rationale |
| Water | Slightly soluble to insoluble | The hydrophobic benzene ring likely dominates over the polar groups. Solubility is expected to increase in alkaline aqueous solutions due to the formation of the carboxylate salt.[2] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents can effectively solvate the polar regions of the molecule. |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | Capable of hydrogen bonding with the carboxylic acid and nitro groups. |
| Non-polar Solvents (e.g., Hexane) | Insoluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |
For the related isomer, 4,5-Dimethoxy-2-nitrobenzoic acid, it is noted to be insoluble in water but soluble in DMSO and methanol.[6] A similar profile can be anticipated for 3,4-Dimethoxy-2-nitrobenzoic acid.
Acidity (pKa)
The pKa is a critical parameter that quantifies the acidity of the carboxylic acid group. The electronic nature of the substituents on the benzene ring significantly influences this value. The nitro group is strongly electron-withdrawing, which stabilizes the conjugate base (carboxylate anion) and therefore increases the acidity (lowers the pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.20).[7] Conversely, the methoxy groups are electron-donating, which would tend to decrease acidity (raise the pKa). The net effect will depend on their relative positions. Given the ortho-nitro group's powerful inductive and resonance effects, a pKa value lower than that of benzoic acid is expected. For comparison, 2-nitrobenzoic acid has a pKa of 2.16.[8]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is the gold-standard method for the experimental determination of pKa values.[9][10] It involves monitoring the pH of a solution of the acid as a standardized base is incrementally added.
Causality and Self-Validation: This method provides a direct measure of the dissociation equilibrium. The pKa is the pH at which the concentrations of the acidic and conjugate base forms of the molecule are equal (the half-equivalence point).[11] A self-validating protocol involves performing the titration in a well-calibrated system, often in a mixed solvent system (like acetonitrile-water) to ensure sufficient solubility, and then extrapolating to aqueous conditions if necessary.[10][12] The reliability of the data is ensured by repeating the titration multiple times to calculate an average and standard deviation.
Step-by-Step Methodology:
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Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of 3,4-Dimethoxy-2-nitrobenzoic acid in a suitable solvent system (e.g., a water/co-solvent mixture to ensure solubility) with a constant ionic strength maintained by an inert salt like KCl.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a jacketed beaker to maintain a constant temperature and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes (aliquots).
-
Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the point where half of the volume of base required to reach the equivalence point has been added.
Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation and purity assessment. While a complete, verified set of spectra for 3,4-Dimethoxy-2-nitrobenzoic acid is not available in public databases, the expected spectral features can be predicted based on its structure.
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons in the 7-8 ppm region. - Singlets for the two methoxy groups (around 3.9-4.1 ppm). - A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | - A peak for the carboxylic carbon (around 165-170 ppm). - Aromatic carbon signals (110-160 ppm). - Methoxy carbon signals (around 55-60 ppm). |
| FT-IR | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). - A C=O stretch from the carboxylic acid (around 1700 cm⁻¹). - Asymmetric and symmetric N-O stretches from the nitro group (around 1530 and 1350 cm⁻¹). - C-O stretches from the methoxy groups (around 1250 and 1020 cm⁻¹). |
| Mass Spec (EI) | - A molecular ion peak (M⁺) corresponding to its molecular weight (227.17). - Characteristic fragmentation patterns, including loss of -OH, -COOH, and -NO₂. |
Conclusion
3,4-Dimethoxy-2-nitrobenzoic acid is a synthetic intermediate whose physical properties are dictated by the complex interplay of its functional groups. While specific experimental data for properties like melting point and pKa are not widely published, established analytical techniques such as DSC and potentiometric titration provide robust and reliable methods for their determination. The predicted solubility and spectroscopic features outlined in this guide provide a solid foundation for researchers working with this compound, enabling its effective use in the synthesis of novel chemical entities.
References
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PEKCAN ERTOKUS, G.; HAKAN AKTAS, A. Potentiometric Determination of PKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry2010 , 21, 3825-3835. [Link][9][10]
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PEKCAN ERTOKUS, G.; HAKAN AKTAS, A. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. ResearchGate2025 . [Link][12]
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EMBIBE. Nitro Compounds: Types, Synthesis, Properties and Uses. [Link][2]
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Barsky, I.; Bernstein, J.; Stephens, P. W.; Stone, K. H. The study of the polymorphic system of 2-chloro-4-nitrobenzoic acid. CrystEngComm2008 , 10, 1597-1603. [Link][5]
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Royal Society of Chemistry. Determining the pKa of 2-hydroxybenzoic acid. [Link][11]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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CK-12 Foundation. What are the physical properties of nitro compounds? [Link][3]
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Ghavami, R.; et al. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. J. Nanosci. Nanotechnol.2016 , 16, 1-16. [Link][4]
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SciELO. analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. [Link]
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